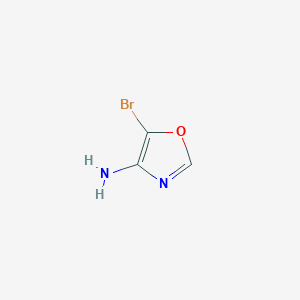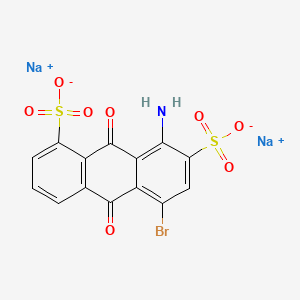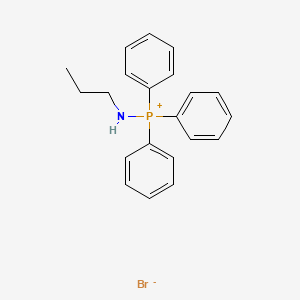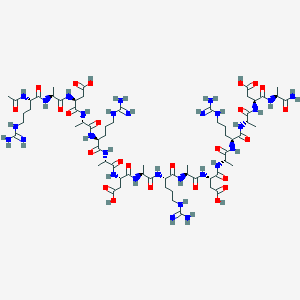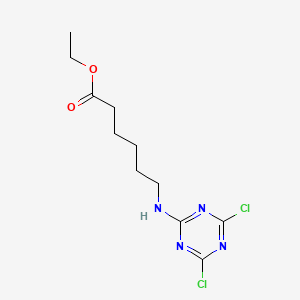
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the triazine ring and the ethyl ester group in its structure contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine and an ester. The reaction conditions often include the use of a solvent such as dioxane or water, and a base like sodium carbonate . Microwave irradiation can also be employed to achieve higher yields and purity in a shorter time . Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality.
Analyse Chemischer Reaktionen
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be replaced by different nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate can be compared with other 1,3,5-triazine derivatives, such as:
4-aminobenzoic acid derivatives: These compounds also exhibit antimicrobial and anticancer activities.
4-phenylthiazolyl-1,3,5-triazine derivatives: Known for their antibacterial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65954-05-4 |
|---|---|
Molekularformel |
C11H16Cl2N4O2 |
Molekulargewicht |
307.17 g/mol |
IUPAC-Name |
ethyl 6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoate |
InChI |
InChI=1S/C11H16Cl2N4O2/c1-2-19-8(18)6-4-3-5-7-14-11-16-9(12)15-10(13)17-11/h2-7H2,1H3,(H,14,15,16,17) |
InChI-Schlüssel |
LEUQFDCSUWDNTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCNC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




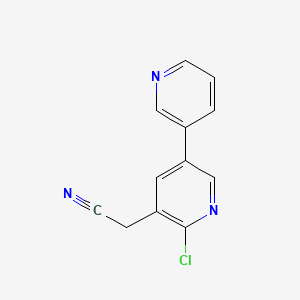
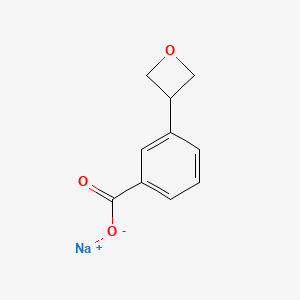
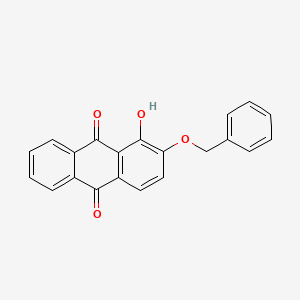
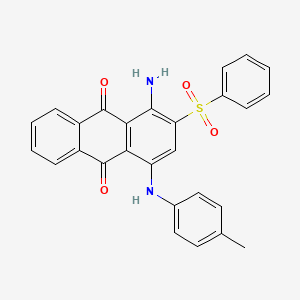
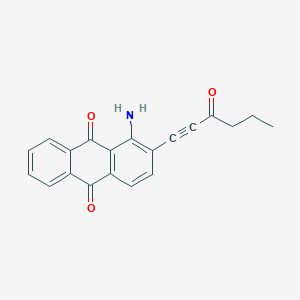
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)

